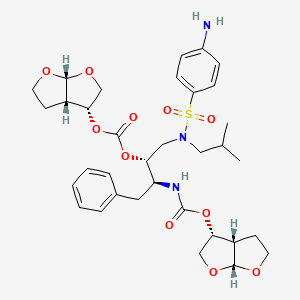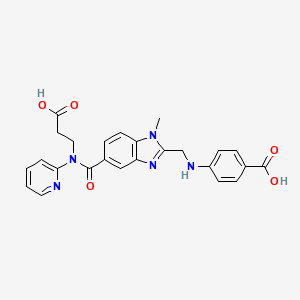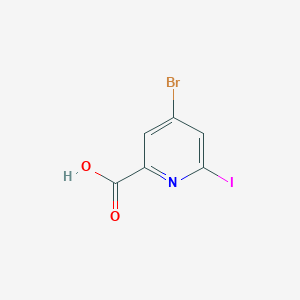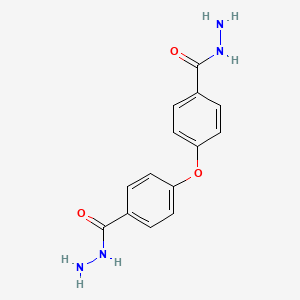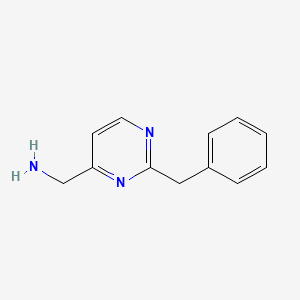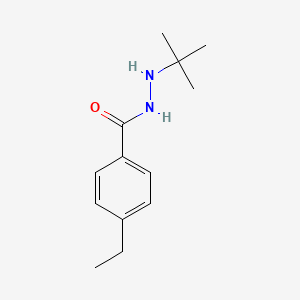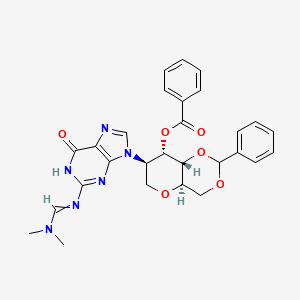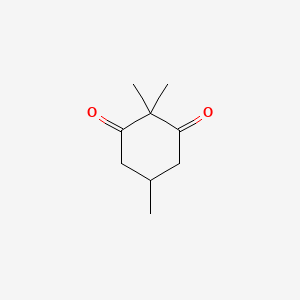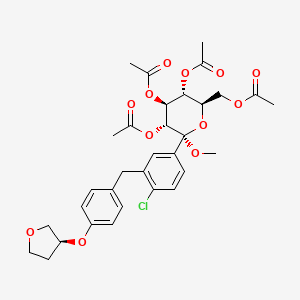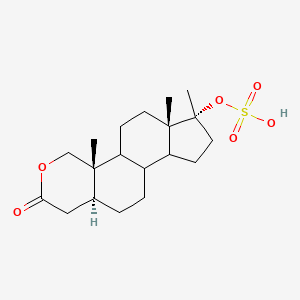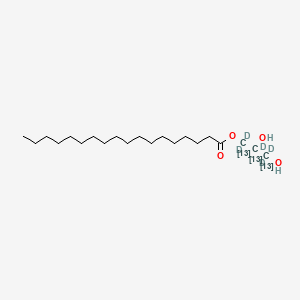![molecular formula C24H34N6O8S2 B13440336 2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[73003,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid is a complex organic compound with a multifaceted structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Stepwise Synthesis: Building the molecule piece by piece, starting from simpler precursors.
Protecting Groups: Using protecting groups to shield reactive sites during intermediate steps.
Coupling Reactions: Employing coupling reactions to join different fragments of the molecule.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using catalysts to accelerate reactions and improve selectivity.
Purification Techniques: Employing techniques such as chromatography and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated compounds or other derivatives.
Aplicaciones Científicas De Investigación
This compound may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential drug candidate or therapeutic agent.
Industry: As a precursor for the synthesis of more complex molecules or materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes through various mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups, such as:
Peptides: Short chains of amino acids with diverse biological activities.
Nucleotides: Building blocks of nucleic acids with various roles in cellular processes.
Polyketides: A class of secondary metabolites with diverse structures and functions.
Uniqueness
The uniqueness of 2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid lies in its specific combination of functional groups and structural features, which may confer unique chemical properties and biological activities.
Propiedades
Fórmula molecular |
C24H34N6O8S2 |
|---|---|
Peso molecular |
598.7 g/mol |
Nombre IUPAC |
2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C24H34N6O8S2/c1-11(31)17(23(35)36)13-7-15(39-5-3-27-9-25)19-22(34)30-14(18(12(2)32)24(37)38)8-16(40-6-4-28-10-26)20(30)21(33)29(13)19/h9-14,17-18,31-32H,3-8H2,1-2H3,(H2,25,27)(H2,26,28)(H,35,36)(H,37,38) |
Clave InChI |
BFEMIACRAITJLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1CC(=C2N1C(=O)C3=C(CC(N3C2=O)C(C(C)O)C(=O)O)SCCN=CN)SCCN=CN)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


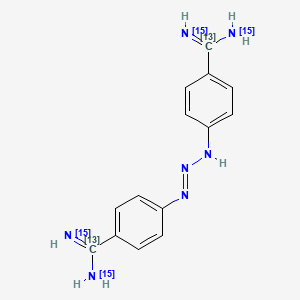
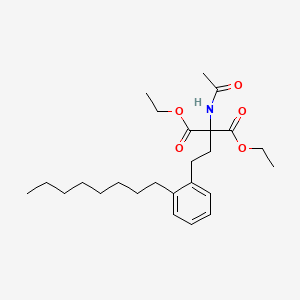
![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
